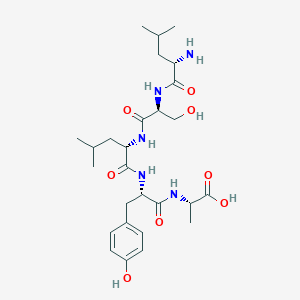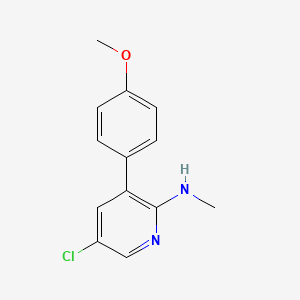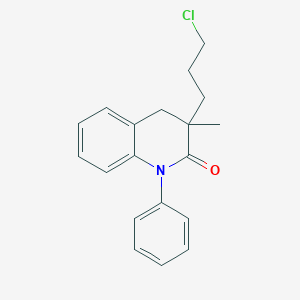
N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Formylation and Methylation: The formyl and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as formylating agents (e.g., formic acid derivatives) and methylating agents (e.g., methyl iodide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine, or the formyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antimicrobial activity against a range of pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It may be incorporated into polymers to enhance their thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cyanoethyl and formyl-methylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Cyanoethyl)-N-(4-formylphenyl)benzenesulfonamide
- N-(2-Cyanoethyl)-N-(3-methylphenyl)benzenesulfonamide
- N-(4-Formyl-3-methylphenyl)benzenesulfonamide
Uniqueness: N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide is unique due to the presence of both the cyanoethyl and formyl-methylphenyl groups. These substituents confer distinct chemical properties, such as increased reactivity and binding affinity, which may not be present in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
565425-30-1 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-14-12-16(9-8-15(14)13-20)19(11-5-10-18)23(21,22)17-6-3-2-4-7-17/h2-4,6-9,12-13H,5,11H2,1H3 |
Clé InChI |
CUUKTNIAFXSFOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC#N)S(=O)(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)

![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)

![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
